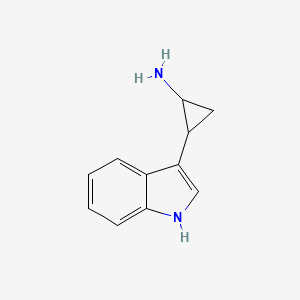

Cyclopropanamine, 2-(1H-indol-3-yl)-

Description

Historical Context and Early Investigations of Cyclopropanamines in Research

The cyclopropane (B1198618) ring, a three-membered carbocycle, has fascinated chemists since its discovery. unl.pt Its inherent ring strain, a consequence of its compressed bond angles, imparts unique electronic and conformational properties. nbinno.com Early investigations into cyclopropane derivatives were largely focused on understanding their fundamental reactivity and physical properties. unl.pt

The incorporation of an amino group to form cyclopropanamine introduced a new dimension to this research. Cyclopropylamines are a class of compounds that combine the rigidity and metabolic stability of the cyclopropane ring with the basicity and nucleophilicity of the amino group. longdom.org This combination has made them valuable building blocks in organic synthesis and medicinal chemistry. nih.gov Historically, the synthesis of cyclopropanamines has been a subject of significant research, with numerous methods developed to access this important structural motif. nih.gov Their utility as precursors to a wide array of biologically active molecules has been recognized for decades, with applications ranging from pharmaceuticals to agrochemicals. longdom.org

The Indole (B1671886) Pharmacophore: Significance in Bioactive Molecules and Drug Design Paradigms

The indole ring system is a ubiquitous and highly privileged scaffold in medicinal chemistry. mdpi.com This bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is found in a vast number of natural products and synthetic compounds with diverse and potent biological activities. mdpi.com

The significance of the indole pharmacophore stems from its ability to participate in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This versatility allows indole-containing molecules to bind to a wide range of receptors and enzymes, modulating their function.

Prominent examples of bioactive indole-containing molecules include the neurotransmitter serotonin (B10506), the hormone melatonin (B1676174), and the essential amino acid tryptophan. In the realm of drug design, the indole nucleus serves as a cornerstone for the development of therapeutics across multiple disease areas, including cancer, inflammation, and infectious diseases. mdpi.com Its amenability to chemical modification at various positions allows for the fine-tuning of pharmacological properties, making it a highly sought-after template for drug discovery. mdpi.com

Table 1: Examples of Bioactive Indole Derivatives and their Applications

| Compound Name | Class | Biological Activity/Application |

| Serotonin | Neurotransmitter | Regulation of mood, appetite, and sleep |

| Indomethacin | NSAID | Anti-inflammatory, analgesic |

| Vincristine | Vinca Alkaloid | Anticancer agent |

| Sumatriptan | Triptan | Anti-migraine agent |

| Melatonin | Hormone | Regulation of sleep-wake cycles |

Structural Hybridization of Cyclopropane and Indole Moieties in Cyclopropanamine, 2-(1H-indol-3-yl)- and its Research Implications

The structural amalgamation of the cyclopropane and indole moieties in Cyclopropanamine, 2-(1H-indol-3-yl)- creates a novel chemical entity with the potential for unique biological activities. This hybridization brings together the key features of both fragments: the conformational rigidity and metabolic stability of the cyclopropyl (B3062369) group and the rich pharmacology of the indole nucleus.

The cyclopropyl group, acting as a rigid spacer, can orient the indole ring in a specific and defined manner within a biological target's binding site. nbinno.com This conformational constraint can lead to enhanced binding affinity and selectivity compared to more flexible analogues. Furthermore, the cyclopropane ring is known to be more resistant to metabolic degradation than linear alkyl chains, which can improve the pharmacokinetic profile of a drug candidate. hyphadiscovery.com

Research into structurally related compounds, such as indole cyclopropylmethylamines, has shown that this hybrid scaffold can yield potent and selective inhibitors of biological targets like the serotonin transporter. nih.gov While specific research on Cyclopropanamine, 2-(1H-indol-3-yl)- is not yet widely published, the known properties of its constituent parts suggest significant potential for its application in several areas of drug discovery.

The indole moiety at the 2-position of the cyclopropanamine provides a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships. The primary amine of the cyclopropanamine can also be functionalized to modulate solubility, basicity, and interaction with biological targets.

Table 2: Potential Research Applications of Cyclopropanamine, 2-(1H-indol-3-yl)- based on its Structural Features

| Research Area | Rationale |

| Neuroscience | The structural similarity to tryptamines and known serotonin reuptake inhibitors suggests potential activity at neurotransmitter transporters or receptors. nih.gov |

| Oncology | The indole scaffold is a key component of many anticancer agents, and the cyclopropyl group can enhance metabolic stability. mdpi.com |

| Anti-inflammatory | Indole derivatives are well-known for their anti-inflammatory properties. mdpi.com |

| Antiviral Research | The indole nucleus is present in several antiviral compounds. |

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

2-(1H-indol-3-yl)cyclopropan-1-amine |

InChI |

InChI=1S/C11H12N2/c12-10-5-8(10)9-6-13-11-4-2-1-3-7(9)11/h1-4,6,8,10,13H,5,12H2 |

InChI Key |

WMUNIKSCJKEXKG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1N)C2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclopropanamine, 2 1h Indol 3 Yl and Its Analogs

Diverse Synthetic Approaches to the Cyclopropanamine Core and Indole (B1671886) Conjugation

The construction of the 2-(1H-indol-3-yl)cyclopropanamine framework can be approached by either forming the cyclopropane (B1198618) ring on a pre-functionalized indole precursor or by coupling an indole moiety with a pre-existing cyclopropylamine (B47189) derivative.

Stereoselective and Enantioselective Synthesis of Cyclopropanamine Scaffolds

Achieving stereocontrol in the synthesis of 2-substituted cyclopropylamines is crucial for elucidating structure-activity relationships. Several methodologies have been developed for the stereoselective synthesis of related 2-arylcyclopropylamines, which can be adapted for the synthesis of the target compound.

One prominent method is the Simmons-Smith cyclopropanation of alkenes. organicreactions.orgnih.gov This reaction, which utilizes a zinc-copper couple and diiodomethane to generate a carbenoid, is known for its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. wikipedia.orgorganicchemistrytutor.com For the synthesis of 2-(1H-indol-3-yl)cyclopropanamine, a suitable precursor would be a 3-vinylindole derivative. The directing effect of nearby hydroxyl groups can be exploited to achieve high diastereoselectivity. organicreactions.orgorganic-chemistry.org

Another powerful tool is the Kulinkovich reaction , which allows for the synthesis of cyclopropanols from esters using Grignard reagents and a titanium(IV) isopropoxide catalyst. organic-chemistry.orgarkat-usa.org The resulting cyclopropanols can then be converted to the corresponding amines. A modification of this, the Kulinkovich-de Meijere reaction, directly yields cyclopropylamines from amides. organic-chemistry.org These reactions can exhibit high diastereoselectivity, particularly with substrates containing chiral auxiliaries or existing stereocenters. orgsyn.org

Furthermore, rhodium-catalyzed cyclopropanation of indoles with halodiazoacetates has been shown to produce quinoline-3-carboxylates through a cyclopropanation-ring expansion pathway, indicating the formation of a transient indole-cyclopropane intermediate. beilstein-journals.org While not a direct synthesis of the target amine, this highlights the reactivity of the indole C2-C3 bond towards carbene precursors, a key step in many cyclopropanation reactions.

Table 1: Comparison of Stereoselective Cyclopropanation Methods

| Method | Precursor | Reagents | Key Features |

| Simmons-Smith | 3-Vinylindole derivative | Zn-Cu, CH₂I₂ | Stereospecific, compatible with various functional groups. organicreactions.orgnih.govwikipedia.org |

| Kulinkovich | Indole-3-carboxylic ester | Grignard reagent, Ti(OiPr)₄ | Forms cyclopropanols, can be diastereoselective. organic-chemistry.orgarkat-usa.org |

| Kulinkovich-de Meijere | Indole-3-carboxamide | Grignard reagent, Ti(OiPr)₄ | Directly forms cyclopropylamines. organic-chemistry.org |

| Rh-catalyzed | Indole | Halodiazoacetate, Rh(II) catalyst | Leads to ring-expansion products via a cyclopropane intermediate. beilstein-journals.org |

One-Pot and Multicomponent Reactions in Indole-Cyclopropanamine Synthesis

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps without the isolation of intermediates. arkat-usa.orgresearchgate.net While a direct MCR for 2-(1H-indol-3-yl)cyclopropanamine is not extensively reported, several MCRs involving indoles can be envisioned as starting points for the synthesis of precursors.

For instance, MCRs that generate highly functionalized indoles can provide substrates for subsequent cyclopropanation. researchgate.netnih.gov A one-pot, three-component reaction of an aldehyde, acetylacetone, and indole can yield 3-substituted indole derivatives, which could be further elaborated to a vinyl or acrylic ester precursor for cyclopropanation. researchgate.net

Precursor Chemistry and Synthetic Intermediates for Cyclopropanamine, 2-(1H-indol-3-yl)-

The choice of starting materials is critical for the successful synthesis of the target compound. Indole derivatives with functional groups at the 3-position are key building blocks.

Indole-3-Glyoxylyl Chloride and Indole-3-Carbaldehyde Derivatives as Key Building Blocks

Indole-3-glyoxylyl chloride is a highly reactive precursor that can be used to introduce a two-carbon unit at the 3-position of the indole ring. It can react with diazomethane in a process analogous to the Nierenstein reaction to form an α-diazoketone. stackexchange.comwikipedia.org This diazoketone can then be a precursor for a Wolff rearrangement to form a homologous ester, which could be further manipulated, or it could potentially undergo a rhodium-catalyzed intramolecular cyclopropanation if an appropriate alkene is present elsewhere in the molecule.

Indole-3-carbaldehyde is a versatile and readily available starting material. researchgate.net It can undergo various olefination reactions, such as the Wittig reaction, to introduce a double bond at the 3-position, creating a suitable substrate for subsequent cyclopropanation. semanticscholar.org For example, a Wittig reaction with an appropriate phosphorane can generate an indole-3-acrylate, which can then be cyclopropanated.

Table 2: Synthetic Utility of Key Indole Precursors

| Precursor | Potential Reactions | Intermediate/Product |

| Indole-3-glyoxylyl chloride | Reaction with diazomethane | α-Diazoketone |

| Indole-3-carbaldehyde | Wittig reaction | Indole-3-acrylate |

| Indole-3-carbaldehyde | Knoevenagel condensation | 3-(2-Nitrovinyl)indole |

Cyclopropylamine Derivatives in Convergent Synthetic Strategies

A convergent approach involves the synthesis of the indole and cyclopropylamine fragments separately, followed by their coupling. This strategy can be advantageous for creating a library of analogs by varying both the indole and cyclopropylamine components.

Nickel-catalyzed N-arylation has been successfully employed for the coupling of cyclopropylamine with various (hetero)aryl halides and pseudohalides at room temperature. researchgate.net This method could be applied to the reaction of cyclopropylamine with a 3-haloindole derivative to form the target C-N bond, although C-C coupling is required for the specified target. More relevant would be a C-H activation/arylation of a cyclopropane derivative with an indole, or a cross-coupling reaction. Transition-metal-free N-arylation of indoles has also been reported, offering an alternative coupling strategy. nih.gov

Chemical Transformations and Derivatizations of Cyclopropanamine, 2-(1H-indol-3-yl)-

Once synthesized, Cyclopropanamine, 2-(1H-indol-3-yl)- can undergo a variety of chemical transformations to generate a diverse range of analogs.

The primary amine group is a versatile handle for derivatization. N-acylation with various acyl chlorides or anhydrides can be readily achieved to produce a library of amides. Furthermore, reductive amination with aldehydes or ketones can yield secondary or tertiary amines.

The indole nitrogen can also be functionalized. N-alkylation or N-arylation can be performed to introduce substituents on the indole ring, which can significantly impact the biological activity of the molecule. nih.gov

The cyclopropane ring itself can undergo ring-opening reactions under certain conditions, providing access to different molecular scaffolds. nih.govsnnu.edu.cn For example, treatment with strong acids can lead to the formation of linear or rearranged products.

The indole ring is also susceptible to electrophilic substitution, although the presence of the cyclopropylamine substituent may influence the regioselectivity of such reactions.

Table 3: Potential Derivatizations of Cyclopropanamine, 2-(1H-indol-3-yl)-

| Reaction Type | Reagents | Functional Group Modified |

| N-Acylation | Acyl chlorides, Anhydrides | Primary amine |

| Reductive Amination | Aldehydes/Ketones, NaBH₃CN | Primary amine |

| N-Alkylation | Alkyl halides, Base | Indole nitrogen |

| N-Arylation | Aryl halides, Catalyst | Indole nitrogen |

| Ring Opening | Strong acids | Cyclopropane ring |

Modifications to the Indole Ring System (e.g., N-substitution, halogenation)

Modifications to the indole ring of 2-(1H-indol-3-yl)cyclopropanamine analogs have been shown to significantly influence their biological properties. Strategic placement of substituents on the indole nucleus can alter the electronic and steric properties of the molecule, impacting its interaction with biological targets.

N-Substitution:

Substitution at the N-1 position of the indole ring has been explored to probe the importance of the indole N-H bond for biological activity. Studies have shown that substitution at this position can lead to a significant decrease in binding affinity for certain receptors. For instance, the introduction of methyl or ethyl groups at the N-1 position of indole cyclopropylmethylamines resulted in a 10- to 30-fold decrease in affinity for the human serotonin (B10506) transporter (hSERT) nih.gov. This suggests that the N-H group may be involved in a crucial hydrogen-bonding interaction with the target protein, or that there is limited steric tolerance in this region of the binding site nih.gov.

Substitution on the Benzene (B151609) Ring of the Indole Moiety:

The introduction of substituents on the benzene portion of the indole ring is a common strategy to modulate the pharmacological profile of indolylcyclopropanamine derivatives. Electron-withdrawing groups, such as nitrile groups, have been shown to enhance binding affinity. Specifically, nitrile substituents at the 5- and 7-positions of the indole ring have been found to confer high affinity for hSERT nih.gov.

| Modification | Position | Substituent | Observed Effect |

| N-Substitution | N-1 | Methyl, Ethyl | 10- to 30-fold decrease in hSERT affinity nih.gov. |

| Ring Substitution | C-5 | Nitrile | High affinity for hSERT nih.gov. |

| Ring Substitution | C-7 | Nitrile | High affinity for hSERT nih.gov. |

These findings underscore the importance of the indole ring as a modifiable scaffold for fine-tuning the biological activity of 2-(1H-indol-3-yl)cyclopropanamine analogs.

Substituent Effects on the Cyclopropane Moiety

The stereochemistry of the cyclopropane ring in 2-(1H-indol-3-yl)cyclopropanamine analogs is a critical determinant of their biological activity. The rigid nature of the cyclopropane ring introduces conformational constraints that can lead to stereoselective interactions with biological targets.

Research on indole cyclopropylmethylamines has revealed a strong preference for a specific stereoisomer for optimal binding to the human serotonin transporter (hSERT). The preferred stereochemistry was determined to be the (1S,2S)-trans configuration nih.gov. In contrast, the cis-cyclopropane diastereomers exhibited a 20- to 30-fold lower affinity for hSERT nih.gov. Among the cis isomers, the (1R,2S)-cis configuration was found to be the preferred one, although still significantly less potent than the trans isomer nih.gov.

| Stereochemistry | Relative Affinity for hSERT |

| (1S,2S)-trans | High |

| cis-isomers | 20- to 30-fold lower than trans nih.gov. |

| (1R,2S)-cis | Preferred cis-isomer, but lower affinity than trans nih.gov. |

These findings highlight the profound impact of the cyclopropane ring's stereochemistry on the biological activity of these compounds and emphasize the importance of stereocontrolled synthesis in developing potent and selective analogs.

Amine Functional Group Transformations (e.g., N-alkylation, acylation)

Transformations of the primary amine group in Cyclopropanamine, 2-(1H-indol-3-yl)- offer a versatile handle for modifying the compound's physicochemical properties and biological activity. Common transformations include N-alkylation and N-acylation, which can alter factors such as basicity, lipophilicity, and the ability to form hydrogen bonds.

N-Alkylation:

The introduction of alkyl groups to the nitrogen atom can significantly influence a molecule's pharmacological profile. While direct N-alkylation of the parent compound is a standard synthetic route, the reverse reaction, N-dealkylation, is also an important transformation in chemical synthesis and metabolism nih.gov. The synthesis of various N-alkylated indole derivatives has been extensively reviewed, highlighting a range of methodologies for achieving this transformation mdpi.com. For instance, N-((1,2-Diphenyl-1H-indol-3-yl)methyl)cyclopropanamine has been synthesized via reductive amination of the corresponding aldehyde with cyclopropanamine nih.gov.

N-Acylation:

N-acylation is another common transformation that can modulate the properties of the amine. This reaction typically involves the treatment of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. This transformation can alter the molecule's ability to act as a hydrogen bond donor and can influence its metabolic stability.

| Transformation | Reagents | Product Type | Potential Effects |

| N-Alkylation | Alkyl halides, Reductive amination | Secondary or Tertiary Amine | Altered basicity, lipophilicity, and receptor interaction. |

| N-Acylation | Acyl chlorides, Anhydrides | Amide | Reduced basicity, altered hydrogen bonding capacity, modified metabolic stability. |

These transformations of the amine functional group provide a powerful tool for the diversification of the 2-(1H-indol-3-yl)cyclopropanamine scaffold, enabling the synthesis of a wide range of analogs with potentially improved properties.

Novel Catalytic and Reaction Methodologies in Cyclopropanamine Synthesis

The development of novel catalytic systems and reaction methodologies is crucial for the efficient and selective synthesis of complex molecules like Cyclopropanamine, 2-(1H-indol-3-yl)-. Modern synthetic strategies increasingly rely on metal-catalyzed reactions and innovative approaches like photoredox and electrochemical synthesis to achieve transformations that are difficult to accomplish using classical methods.

Metal-Catalyzed Reactions (e.g., Palladium-catalyzed processes)

Palladium-catalyzed reactions have become indispensable tools in organic synthesis, particularly for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of indole synthesis, palladium catalysis has been employed in various capacities, including cross-coupling reactions to functionalize the indole ring and in cyclization reactions to construct the heterocyclic core.

While direct palladium-catalyzed synthesis of 2-(1H-indol-3-yl)cyclopropanamine is not extensively detailed in the provided search results, the synthesis of precursors and analogs often relies on such methods. For example, palladium(II)-catalyzed oxidative Heck reactions have been used to construct meta-(indol-3-yl)phenol frameworks, demonstrating a powerful method for linking indoles to other aromatic systems nih.gov. Furthermore, palladium-catalyzed intramolecular Trost–Oppolzer type Alder-ene reactions have been developed for the synthesis of cyclopenta[b]indoles, showcasing the utility of palladium in forming complex fused-ring systems figshare.com.

| Palladium-Catalyzed Reaction | Application in Indole Synthesis |

| Oxidative Heck Reaction | Construction of meta-(indol-3-yl)phenol frameworks nih.gov. |

| Trost–Oppolzer type Alder-ene | Synthesis of cyclopenta[b]indoles figshare.com. |

| Heck-Matsuda Reaction | Synthesis of 2-carbomethoxy-3-arylindoles openmedicinalchemistryjournal.com. |

The versatility of palladium catalysis suggests its high potential for the development of novel synthetic routes towards 2-(1H-indol-3-yl)cyclopropanamine and its analogs, offering opportunities for improved efficiency and access to a wider range of derivatives.

Photoredox and Electrochemical Synthetic Approaches

In recent years, photoredox and electrochemical synthesis have emerged as powerful and sustainable alternatives to traditional synthetic methods. These approaches utilize light energy or electric current, respectively, to generate highly reactive intermediates under mild conditions, often avoiding the need for harsh reagents.

Photoredox Catalysis:

While specific applications of photoredox catalysis for the direct synthesis of 2-(1H-indol-3-yl)cyclopropanamine are not yet widely reported, this methodology has been successfully applied to key reactions in indole synthesis. A notable example is the development of a photoredox-catalyzed Fischer indole synthesis thieme.de. This method allows for the synthesis of indoles under milder conditions compared to the often harsh acidic and high-temperature conditions of the traditional Fischer indole synthesis, potentially leading to improved yields and functional group tolerance thieme.de. The ability to perform this classical reaction under mild conditions opens up possibilities for its application in the synthesis of more complex and sensitive indole-containing molecules.

Electrochemical Synthesis:

Electrochemical methods offer a clean and efficient way to perform redox reactions without the use of chemical oxidants or reductants. This approach has been successfully employed for the synthesis of indole-containing compounds. For instance, an electrochemical oxidative cross-dehydrogenative coupling process has been developed for the one-step synthesis of 3-(indol-2-yl)quinoxalin-2(1H)-ones from quinoxalin-2(1H)-ones and indoles rsc.org. This catalyst- and oxidant-free method provides good to excellent yields and demonstrates the potential of electrochemistry for the construction of complex heterocyclic systems rsc.org. The application of organic electrode materials in aqueous rechargeable lithium-ion batteries has also been explored, with a bis-indole derivative, 2-[1H-indol-2-yl(1H-indol-3-yl)methyl]phenol, being used as a cathode material researchgate.net. This highlights the electrochemical activity of indole moieties.

| Methodology | Application in Indole Chemistry | Advantages |

| Photoredox Catalysis | Fischer Indole Synthesis thieme.de. | Milder reaction conditions, improved yields for certain substrates thieme.de. |

| Electrochemical Synthesis | Cross-dehydrogenative coupling to form 3-(indol-2-yl)quinoxalin-2(1H)-ones rsc.org. | Catalyst- and chemical oxidant-free, high yields, operational simplicity rsc.org. |

These emerging synthetic methodologies hold significant promise for the future synthesis of Cyclopropanamine, 2-(1H-indol-3-yl)- and its analogs, offering pathways that are not only more efficient and selective but also more environmentally friendly.

Structure Activity Relationship Sar Investigations of Cyclopropanamine, 2 1h Indol 3 Yl Derivatives

Rational Design and Synthesis of Analogs for Comprehensive SAR Profiling

The rational design of analogs of Cyclopropanamine, 2-(1H-indol-3-yl)- often employs established principles of medicinal chemistry, such as bioisosterism and classical drug design strategies. nih.gov The synthesis of these analogs is a critical step in building a comprehensive SAR profile. For instance, the synthesis of novel heterocyclic moieties containing an indole (B1671886) nucleus can be achieved through multi-step reaction sequences. nih.gov A common synthetic route involves the acylation of a protected indole, followed by condensation reactions to build the desired heterocyclic systems. nih.gov

The synthesis of indole-based heterocycles can be initiated from 3-acetylindole, which can undergo condensation with various aldehydes to form chalcone (B49325) intermediates. nih.gov These intermediates can then be cyclized with different reagents to generate a diverse library of analogs. nih.gov For example, reacting a chalcone with thiourea, urea, or guanidine (B92328) can yield pyrimidine-containing derivatives. nih.gov Similarly, pyranone rings can be formed through reactions with ethyl cyanoacetate. nih.gov

Influence of Stereochemistry on Biological Activity and Receptor Selectivity

The stereochemistry of the cyclopropane (B1198618) ring and any adjacent chiral centers is a crucial determinant of biological activity and receptor selectivity. The rigid nature of the cyclopropane ring places substituents in well-defined spatial orientations, which can significantly affect how the molecule interacts with its biological target.

For cyclopropane-containing compounds, the introduction of stereogenic centers allows for the control of activity. The Simmons-Smith reaction is one method that can be used for the stereoselective synthesis of cyclopropylmethanols, which can then be incorporated into the final molecule. researchgate.net This allows for the preparation of specific stereoisomers, which can then be tested to determine the optimal configuration for biological activity. researchgate.net

The biological activity of tranylcypromine, a well-known cyclopropylamine-containing compound, is dependent on its stereochemistry. researchgate.net Similarly, for derivatives of Cyclopropanamine, 2-(1H-indol-3-yl)-, the relative orientation of the indole and amine substituents on the cyclopropane ring would be expected to have a profound impact on their interaction with target proteins. The trans and cis isomers, as well as the individual enantiomers of the trans isomer, would likely exhibit different potencies and selectivities.

Elucidation of Key Pharmacophoric Features within the Cyclopropanamine, 2-(1H-indol-3-yl)- Scaffold

The key pharmacophoric features of the Cyclopropanamine, 2-(1H-indol-3-yl)- scaffold are the indole ring, the cyclopropane ring, and the amine group. The indole ring often acts as a hydrophobic binding element and can participate in π-π stacking interactions with aromatic residues in the binding site of a protein. The amine group, which is typically protonated at physiological pH, can form crucial ionic interactions and hydrogen bonds with acidic residues. The cyclopropane ring serves as a rigid scaffold that holds the indole and amine groups in a specific spatial arrangement.

Studies on related compounds have highlighted the importance of these features. For example, in a series of indolin-5-yl-cyclopropanamine derivatives that inhibit Lysine Specific Demethylase 1 (LSD1), the cyclopropane core is essential for the covalent interaction with the enzyme's catalytic domain. nih.govnih.gov The amine group is critical for the inhibitory mechanism, often involving the formation of an iminium ion. unl.pt The indole or a related heterocyclic system provides the necessary bulk and hydrophobic interactions to anchor the molecule in the binding pocket.

Positional and Electronic Effects of Substituents on Indole and Cyclopropane Rings

The biological activity of Cyclopropanamine, 2-(1H-indol-3-yl)- derivatives can be fine-tuned by introducing substituents on both the indole and cyclopropane rings. The position and electronic nature of these substituents can significantly alter the compound's potency and selectivity.

Substituents on the Indole Ring: The electronic properties of substituents on the indole ring can modulate the electron density of the ring system, affecting its ability to engage in π-stacking or other interactions. Electron-donating groups may enhance binding in some cases, while electron-withdrawing groups may be favored in others. The position of the substituent is also critical. For instance, in a series of 4-indole-2-arylaminopyrimidine derivatives, substitutions at the 4-position of a phenyl ring attached to the pyrimidine (B1678525) had a significant effect on anti-inflammatory activity. nih.gov

Substituents on the Cyclopropane Ring: Substituents on the cyclopropane ring can influence both the steric and electronic properties of the molecule. The decoration of a phenyl ring at the β-position of a cyclopropane ring with small, halogenated functional groups, particularly at the meta position, led to a significant improvement in inhibitory activity against KDM1A in a related series of compounds. nih.gov This highlights the sensitivity of the binding pocket to the steric bulk and electronic nature of substituents on the cyclopropane moiety.

The following table summarizes the effects of substituents on the activity of related indole and cyclopropane-containing compounds.

| Compound Series | Substitution Position | Substituent Type | Effect on Activity | Reference |

| Indolin-5-yl-cyclopropanamine Derivatives | Phenyl ring on cyclopropane | Halogens (e.g., F, Cl) | Increased inhibitory activity | nih.gov |

| 4-Indole-2-arylaminopyrimidine Derivatives | 4-position of phenyl ring | Aliphatic amines | Increased anti-inflammatory activity | nih.gov |

| 1H-3-Indolyl Derivatives | Varies | Thiophene, Pyridine, Pyran | Varied antioxidant activity | nih.gov |

Comparative SAR Studies with Related Amine and Indole Compounds

Comparative SAR studies with other amine and indole compounds provide a broader context for understanding the unique features of the Cyclopropanamine, 2-(1H-indol-3-yl)- scaffold.

For example, comparing the activity of bis-indole alkaloids with different linkers between the indole moieties reveals the importance of the spacer's nature and length. nih.gov In some cases, replacing an imidazole (B134444) spacer with a thiazole (B1198619) ring in nortopsentin analogues led to compounds with potent antiproliferative activity. researchgate.net This suggests that the central heterocyclic system connecting two indole units plays a crucial role in determining the biological profile.

Furthermore, the SAR of α-substituted cyclopropylamine (B47189) derivatives, which are often based on the structure of tranylcypromine, provides valuable insights. nih.gov The cyclopropane core is a recurring motif in inhibitors of flavin-dependent enzymes like monoamine oxidase (MAO) and LSD1. nih.govnih.gov The SAR of these compounds consistently points to the necessity of the cyclopropylamine moiety for covalent modification of the flavin cofactor.

The following table presents a comparison of IC50 values for different indole-based compounds, illustrating the impact of structural modifications on their biological activity.

| Compound | Target/Assay | IC50 | Reference |

| Indolin-5-yl-cyclopropanamine derivative (7e) | LSD1 | 24.43 nM | nih.gov |

| α-substituted cyclopropylamine derivative (44a) | KDM1A | 31 nM | nih.gov |

| 1H-3-Indolyl derivative (10) | ABTS antioxidant assay | 28.23 µg/mL | nih.gov |

| 6-6' linked bisindole (6j) | HIV-1 cell-cell fusion | 200 nM | nih.gov |

These comparative studies underscore the importance of the specific combination of the indole, cyclopropane, and amine functionalities in the Cyclopropanamine, 2-(1H-indol-3-yl)- scaffold for achieving potent and selective biological activity.

Mechanistic Elucidation of Biological Interactions and Target Modulation

Enzyme Inhibitory Mechanisms of Cyclopropanamine, 2-(1H-indol-3-yl)- Analogs

Analogs of cyclopropanamine, 2-(1H-indol-3-yl)- are recognized for their ability to inhibit monoamine oxidases (MAO), enzymes crucial for the degradation of monoamine neurotransmitters. The two primary isoforms, MAO-A and MAO-B, exhibit distinct substrate and inhibitor specificities. MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine, while MAO-B has a higher affinity for benzylamine (B48309) and phenylethylamine; both isoforms can metabolize dopamine (B1211576) and tyramine. nih.gov The inhibitory mechanism of cyclopropylamine-containing compounds is often mechanism-based, involving the formation of a reactive intermediate that covalently binds to the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to irreversible inhibition. nih.gov This "suicide inhibition" is a hallmark of this class of inhibitors. nih.gov

The selectivity of these inhibitors for MAO-A versus MAO-B is a critical determinant of their pharmacological effects. nih.gov This selectivity is not dictated by the inhibitor binding site on the FAD cofactor, which is identical for both isoforms, but rather by recognition sites near the active center of the enzymes. nih.gov Structure-activity relationship studies have suggested that the recognition site of MAO-B is smaller than that of MAO-A. nih.gov N-substituted cyclopropylamines have been developed to achieve preferential inhibition of either MAO-A or MAO-B. capes.gov.br For instance, N-[2-(o-chlorophenoxy)-ethyl]cyclopropylamine demonstrates preferential inhibition of MAO-A, while other analogs in the same series show a preference for MAO-B. capes.gov.br

Table 1: MAO Inhibitory Profile of Selected Cyclopropylamine (B47189) Analogs

| Compound | Target | Activity | Selectivity |

|---|---|---|---|

| N-[2-(o-chlorophenoxy)-ethyl]cyclopropylamine | MAO-A | Preferential Inhibitor | MAO-A selective |

| L-54761 | MAO-B | Preferential Inhibitor | MAO-B selective |

| L-54748 | MAO-B | Preferential Inhibitor | MAO-B selective |

Lysine-Specific Demethylase 1 (LSD1) has emerged as a significant therapeutic target, particularly in oncology, due to its role in epigenetic regulation through histone demethylation. nih.gov Structurally and mechanistically, LSD1 is related to MAO, as it is also a flavin-dependent amine oxidase. nih.gov This similarity has led to the exploration of MAO inhibitors, such as those based on a cyclopropylamine scaffold, as potential LSD1 inhibitors. nih.gov

The inhibition of LSD1 by trans-2-phenylcyclopropylamine (PCPA), a parent structure to the indole-containing analogs, is well-documented. nih.govnih.gov The molecular basis of this inhibition involves the formation of a covalent adduct with the FAD cofactor within the LSD1 active site. nih.gov Binding simulations and structural analyses have revealed that the aromatic ring of the inhibitor and the amino group of the cyclopropylamine are crucial for this interaction. nih.gov The stereochemistry of the cyclopropane (B1198618) ring significantly influences the positioning of the aromatic ring and the formation of hydrogen bonds within the catalytic site of LSD1. nih.gov This structural understanding provides a basis for designing more potent and selective LSD1 inhibitors by modifying the aromatic portion of the molecule to better engage with neighboring residues in the active site. nih.gov

Research into optically active lysine-PCPA conjugates has further elucidated the importance of stereochemistry for LSD1 inhibitory activity. For example, the (1R,2S) enantiomers of certain NCD compounds have shown significantly more potent LSD1 inhibition than their corresponding (1S,2R)-isomers. nih.gov

Table 2: Stereoselective LSD1 Inhibition by NCD Analogs

| Compound | Stereoisomer | Relative Potency |

|---|---|---|

| NCD18 | (1R,2S) | ~11x more potent than (1S,2R) |

| NCD25 | (1R,2S) | ~4x more potent than (1S,2R) |

| NCD41 | (1S,2R) | ~4x more potent than (1R,2S) |

The therapeutic potential of cyclopropanamine, 2-(1H-indol-3-yl)- analogs extends to other enzymatic targets implicated in disease, such as lysyl oxidase (LOX) and its isoforms. The lysyl oxidase family of enzymes plays a key role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix, a process central to the progression of fibrotic diseases. nih.gov

Specifically, Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3) have been identified as important targets for anti-fibrotic therapies. nih.gov Medicinal chemistry efforts have led to the development of indole-based fluoroallylamine inhibitors of LOXL2. nih.gov One such compound, PXS-5120A, is a potent, irreversible inhibitor that demonstrates high selectivity for LOXL2 over LOX. nih.gov This compound also effectively inhibits LOXL3. nih.gov The development of these inhibitors highlights the versatility of the indole (B1671886) scaffold in targeting amine oxidases beyond MAO and LSD1. nih.gov

Table 3: Inhibitory Profile of an Indole-based Fluoroallylamine

| Compound | Target(s) | Potency | Selectivity |

|---|---|---|---|

| PXS-5120A | LOXL2, LOXL3 | Potent, irreversible inhibitor | >300-fold selective for LOXL2 over LOX |

Receptor Binding and Ligand-Receptor Interactions

Analogs of trans-2-(indol-3-yl)cyclopropylamine have been synthesized and evaluated for their affinity at various serotonin (5-HT) receptor subtypes. nih.gov The 5-HT2 receptor family, comprising the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, is of particular interest due to its involvement in a wide range of physiological and neuropsychiatric processes. jci.org

Studies on a series of racemic ring-substituted trans-2-(indol-3-yl)cyclopropylamine derivatives revealed notable affinity and selectivity for the 5-HT2C receptor. nih.gov While most of these compounds displayed low affinity for the 5-HT2A and 5-HT2B receptor isoforms, their affinity for the 5-HT2C receptor was considerably higher. nih.gov The 5-fluoro-substituted analog emerged as the most potent, with a Ki value of 1.9 nM at the 5-HT2C receptor. nih.gov

Furthermore, the stereochemistry of the cyclopropylamine moiety plays a critical role in receptor selectivity. The (1R,2S)-(-) enantiomer of the unsubstituted compound showed higher affinity for the 5-HT2A and 5-HT2B sites, whereas the (1S,2R)-(+) isomer had the highest affinity for the 5-HT2C receptor. nih.gov This reversal in stereoselectivity suggests that the cyclopropylamine structure is a valuable scaffold for developing selective 5-HT2C receptor agonists. nih.gov

Table 4: Serotonin Receptor Binding Affinities (Ki, nM) of trans-2-(indol-3-yl)cyclopropylamine Analogs

| Compound | 5-HT2A | 5-HT2B | 5-HT2C |

|---|---|---|---|

| Unsubstituted (racemic) | 1,100 | 1,100 | 25 |

| 5-Fluoro (racemic) | 1,200 | 1,600 | 1.9 |

| 5-Chloro (racemic) | 1,800 | 1,100 | 11 |

| 5-Methoxy (racemic) | 1,000 | 1,300 | 12 |

| Unsubstituted (1R,2S)-(-) | 270 | 380 | 110 |

| Unsubstituted (1S,2R)-(+) | 2,700 | 3,100 | 9.7 |

The histamine (B1213489) H3 receptor (H3R) is a G protein-coupled receptor that functions as both an autoreceptor, regulating the synthesis and release of histamine, and a heteroreceptor, modulating the release of other key neurotransmitters like acetylcholine, norepinephrine, dopamine, and serotonin. nih.gov This positions the H3R as a significant therapeutic target for a range of central nervous system disorders. nih.gov

While direct studies on the interaction of Cyclopropanamine, 2-(1H-indol-3-yl)- with histamine receptors are limited, the indole structure is a known pharmacophore in many H3R ligands. The development of multi-target ligands often incorporates indole moieties to achieve desired pharmacological profiles. For example, hybrid molecules combining features of curcumin (B1669340) and melatonin (B1676174) have been designed, resulting in compounds like 5-(4-Hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide, which acts as a neuroprotectant. researchgate.net The structural similarity of the 2-(1H-indol-3-yl) core to known H3R modulators suggests a potential for interaction, although this requires further empirical validation. The modulation of the H3R can influence various signaling pathways and neurotransmitter systems, making it a compelling area for future investigation of indole-cyclopropylamine derivatives. nih.gov

Dopamine Receptor Interactions (e.g., D2R, D3R)

Information regarding the direct interaction of Cyclopropanamine, 2-(1H-indol-3-yl)- or its derivative DPIE with dopamine receptors D2R and D3R is not available in the reviewed scientific literature.

Interleukin-1 Receptor (IL-1R1) Signaling Modulation and Cytokine Regulation

The Interleukin-1 (IL-1) family of cytokines and their receptors are pivotal in mediating inflammatory responses. nih.gov The biological effects of the primary pro-inflammatory cytokines, IL-1α and IL-1β, are initiated by their binding to the Interleukin-1 Receptor Type 1 (IL-1R1). mdpi.comnih.gov This binding event is promoted by a co-receptor, the IL-1 receptor accessory protein (IL-1RAP), which leads to the formation of a trimeric complex and initiates downstream signaling. nih.gov

The derivative DPIE has been identified as a small molecule that modulates the interaction between IL-1β and IL-1R1. nih.govresearchgate.net Through in-silico computational analysis and virtual screening, DPIE was predicted to bind to the IL-1R1. nih.gov Subsequent surface plasmon resonance assays demonstrated that while DPIE alone has a weak binding affinity for IL-1R1, its presence significantly enhances the binding affinity of IL-1β to IL-1R1. nih.gov This suggests that DPIE acts to augment IL-1β signaling by strengthening the crucial ligand-receptor interaction. nih.gov Docking simulations predict that DPIE may form a hydrogen bond with the glutamate (B1630785) residue at position 129 (Glu129) within the immunoglobulin-like domains of IL-1R1. nih.govresearchgate.net The modulation of this interaction is a key area of research, as evidenced by the development of various therapeutics that target the IL-1β:IL-1R1 interface to control inflammatory responses. researchgate.net

Molecular Pathways and Cellular Effects Induced by Cyclopropanamine, 2-(1H-indol-3-yl)- Derivatives

Regulation of Pro-inflammatory Cytokine Production (e.g., IL-6, IL-8)

A primary consequence of enhanced IL-1R1 signaling is the increased production of other pro-inflammatory molecules. mdpi.com The binding of IL-1β to IL-1R1 triggers intracellular signaling pathways that ultimately induce the gene expression of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-8 (IL-8). researchgate.net

Research has shown that the DPIE derivative acts as a potent regulator of this process. In studies using IL-1β-stimulated human gingival fibroblasts (GFs), DPIE was observed to cause a synergistic increase in the production of IL-6 and IL-8 at both the mRNA and protein levels. nih.govresearchgate.net Compared to stimulation with IL-1β alone, the addition of DPIE resulted in a roughly threefold increase in IL-6 production and a twofold increase in IL-8 production. researchgate.net This enhancing effect on cytokine production was found to be dose-dependent. nih.gov Further studies on various synthesized derivatives of DPIE have shown that modifications to the indole core can either enhance or diminish this synergistic effect on pro-inflammatory cytokine production, indicating that the chemical structure is key to its modulatory activity. researchgate.netndl.gov.in

Table 1: Effect of DPIE on Pro-inflammatory Cytokine Production This table summarizes the observed effect of DPIE on the production of key pro-inflammatory cytokines in IL-1β-stimulated cells as reported in the literature.

| Cytokine | Effect of DPIE Treatment | Fold Increase (Approx.) | Source(s) |

|---|---|---|---|

| IL-6 | Synergistic Increase | 3-fold | researchgate.net |

| IL-8 | Synergistic Increase | 2-fold | researchgate.net |

Neuroprotective Mechanisms in Cellular Models

The IL-1/IL-1R1 signaling pathway is recognized as a key component of neuroinflammation, a process implicated in a variety of central nervous system (CNS) disorders. mdpi.com Dysregulation of IL-1 activity can lead to exacerbated inflammation and tissue damage. mdpi.com Consequently, blocking IL-1 signaling is being investigated as a therapeutic strategy and has shown neuroprotective effects in several preclinical models of CNS diseases. mdpi.com

While the derivative DPIE enhances pro-inflammatory IL-1 signaling, its activity as a modulator of this critical pathway is relevant to the study of neuroprotection. mdpi.comnih.gov The role of IL-1 signaling in the CNS is complex; for instance, in one study, IL-1β secreted by microglia and interacting with IL-1R1 on astrocytes was found to provide neuroprotection in mouse retinas damaged by excitotoxins. mdpi.com This highlights that the context of IL-1R1 activation is crucial to its ultimate effect. The ability of indole-based derivatives like DPIE to modulate this pathway underscores their potential relevance in the intricate signaling networks governing neuronal health and disease. mdpi.com

Computational Chemistry and Molecular Modeling of Cyclopropanamine, 2 1h Indol 3 Yl

Molecular Docking and Ligand-Protein Interaction Analysis for Biological Targets

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

For indole (B1671886) derivatives, molecular docking studies have been widely applied to understand their interactions with various biological targets. For instance, a series of novel cyclopropyl-indole derivatives were designed and evaluated as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). acs.org Molecular modeling suggested that these compounds could establish a crucial double hydrogen bonding interaction with the Lys101 residue and effectively occupy hydrophobic pockets within the enzyme's binding site, specifically in the regions of Tyr181/188 and Val179. acs.org This highlights the importance of both polar and non-polar interactions in the binding of such compounds.

In a similar vein, docking studies on other indole-based compounds have revealed key binding modes. For example, in the context of cyclooxygenase (COX) inhibition, docking analyses showed that certain indole derivatives could adopt a binding orientation similar to that of known selective inhibitors. nih.gov The interaction patterns, often involving hydrogen bonds with key residues like Tyr355 and Arg120 in the COX-2 active site, are critical for their inhibitory activity. nih.gov These findings suggest that the indole scaffold serves as a versatile anchor for positioning functional groups within a target's active site.

The table below summarizes representative findings from molecular docking studies on indole derivatives, which can be extrapolated to hypothesize the potential interactions of Cyclopropanamine, 2-(1H-indol-3-yl)-.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| HIV Reverse Transcriptase | Lys101, Tyr181, Tyr188, Val179 | Hydrogen Bonding, Hydrophobic | acs.org |

| Cyclooxygenase-2 (COX-2) | Tyr355, Arg120 | Hydrogen Bonding | nih.gov |

| β-Tubulin | Pro274, Thr276, Glu27 | Hydrogen Bonding | mdpi.com |

| S. aureus Histidine Kinase | Not specified | Not specified | farmaceut.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. These models are valuable for predicting the activity of new, untested compounds and for guiding the design of more potent analogs.

Several QSAR studies have been conducted on indole derivatives, providing insights into the structural features that govern their biological effects. For example, a 3D-QSAR study on indolomorphinan derivatives as kappa opioid antagonists revealed the importance of steric, electrostatic, and hydrophobic fields in their binding affinity. farmaceut.org Such models can generate contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish activity.

While a specific QSAR model for Cyclopropanamine, 2-(1H-indol-3-yl)- is not available, the principles derived from studies on related compounds are informative. The presence of the cyclopropane (B1198618) ring, for instance, introduces a rigid, three-dimensional element that can significantly influence the steric and conformational properties of the molecule, which are key parameters in QSAR models.

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides valuable information about molecular geometry, orbital energies, and reactivity indices, which can help in understanding the chemical behavior of a compound.

DFT calculations have been applied to various indole derivatives to study their electronic properties. nih.govekb.eg These studies often focus on parameters such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate or accept electrons, respectively. The energy gap between HOMO and LUMO is an indicator of chemical reactivity.

For a molecule like Cyclopropanamine, 2-(1H-indol-3-yl)-, DFT calculations could elucidate the electron distribution across the indole ring and the cyclopropylamine (B47189) substituent. The nitrogen atom in the indole ring and the amine group of the cyclopropanamine are expected to be key sites for electronic interactions. A study on the electronic structure of nih.govhelicene derivatives provides an example of how DFT can be used to understand complex molecular systems. dntb.gov.ua

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target protein over time. This method offers deeper insights into the stability of ligand-protein complexes and the kinetics of binding.

In the context of Cyclopropanamine, 2-(1H-indol-3-yl)-, MD simulations could be used to explore its conformational flexibility and how it adapts to a specific binding pocket. The rigid cyclopropane ring would likely influence the accessible conformations of the side chain, which could be a critical determinant of its biological activity. A study on the active site dynamics of mycobacterial cyclopropane synthase illustrates the power of MD in understanding enzymatic processes involving cyclopropanation. nih.gov

In Silico Screening and Virtual Library Design for Novel Analogs

In silico screening and the design of virtual libraries are powerful computational strategies for discovering novel bioactive compounds. These methods involve the high-throughput screening of large compound databases against a biological target or the generation of new molecular structures with desired properties.

The indole scaffold is a common feature in many virtual screening campaigns due to its prevalence in natural products and approved drugs. The synthesis of N-substituted indole derivatives has been guided by computational approaches to identify potential antimicrobial and antileishmanial agents. nih.gov

Analytical and Spectroscopic Characterization Techniques in Research on Cyclopropanamine, 2 1h Indol 3 Yl

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy (typically to within 5 ppm). researchgate.net For Cyclopropanamine, 2-(1H-indol-3-yl)- (molecular formula C₁₁H₁₂N₂), HRMS would be used to confirm the calculated exact mass of its protonated molecular ion [M+H]⁺. This provides strong evidence for the molecular formula and helps to distinguish it from isomers or other compounds with the same nominal mass. researchgate.net

Beyond exact mass determination, tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument provide detailed structural information through controlled fragmentation of the parent ion. nih.gov The resulting fragmentation pattern is a fingerprint of the molecule's structure. For Cyclopropanamine, 2-(1H-indol-3-yl)-, key fragmentation pathways would likely include:

Loss of the amino group: Cleavage to lose •NH₂ or NH₃.

Cleavage of the cyclopropane (B1198618) ring: Ring-opening followed by fragmentation.

Cleavage of the bond between the indole (B1671886) and cyclopropane rings: This would generate characteristic fragment ions corresponding to the indol-3-yl cation or the cyclopropanamine cation.

Fragmentation of the indole ring: A well-characterized pathway for indole-containing compounds involves the loss of HCN, leading to specific fragment ions. scirp.org

Systematic analysis of these fragments allows researchers to piece together the molecule's structure, confirming the identity of the substituents and their points of connection. nih.gov

HRMS Data Table for Cyclopropanamine, 2-(1H-indol-3-yl)-

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) | Information Provided |

| [M+H]⁺ | C₁₁H₁₃N₂⁺ | 173.1073 | Confirms the elemental composition of the parent molecule. |

| [M-NH₂]⁺ | C₁₁H₁₁N⁺ | 157.0913 | Suggests the presence of a primary amine group. |

| [C₈H₆N]⁺ | C₈H₆N⁺ | 116.0495 | Characteristic fragment for the indole moiety after cleavage. |

| [C₃H₇N]⁺ | C₃H₇N⁺ | 57.0573 | Fragment corresponding to the cyclopropanamine portion. |

Chromatographic Separation Methods (e.g., HPLC, LC-MS, UPLC) for Purity Assessment and Isomer Resolution

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its final purity. annlabmed.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for purity analysis. A sample of the synthesized compound is injected into the system, and its components are separated based on their differential interactions with a stationary phase (e.g., C18) and a mobile phase. The output chromatogram shows a peak for each component, and the area of the peak corresponding to the target compound relative to the total area of all peaks provides a quantitative measure of its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC/UPLC with the detection capabilities of mass spectrometry. lcms.cz This is particularly powerful as it allows for the identification of impurities observed in the chromatogram by analyzing their mass-to-charge ratio. nih.gov

Isomer Resolution: The structure of Cyclopropanamine, 2-(1H-indol-3-yl)- contains two chiral centers (C1 and C2 of the cyclopropane ring), meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). Chiral chromatography, a specialized form of HPLC, uses a chiral stationary phase (CSP) to separate these stereoisomers, which is critical for stereoselective synthesis and biological studies.

Typical Chromatographic Parameters Table

| Parameter | HPLC/UPLC for Purity | Chiral HPLC for Isomer Resolution |

| Column | Reversed-phase (e.g., C18, 50-150 mm) | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |

| Mobile Phase | Gradient of water/acetonitrile or water/methanol with additives (e.g., formic acid, ammonium (B1175870) acetate) | Isocratic mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol) |

| Detector | UV-Vis (at λmax for indole, ~280 nm), Mass Spectrometer (MS) | UV-Vis, Circular Dichroism (CD) |

| Purpose | Quantify chemical purity, separate from synthetic impurities. | Separate and quantify enantiomers/diastereomers. |

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination

While NMR confirms the structure in solution, X-ray crystallography provides the definitive, unambiguous structure of a molecule in the solid state. This technique is contingent on the ability to grow a single, high-quality crystal of the compound. When successful, it yields a three-dimensional map of electron density, from which the precise positions of all atoms in the crystal lattice can be determined. researchgate.net

For Cyclopropanamine, 2-(1H-indol-3-yl)-, X-ray crystallography would:

Confirm Connectivity: Provide ultimate proof of the atomic connections, corroborating the structure deduced from NMR and MS.

Determine Stereochemistry: Unambiguously establish the relative stereochemistry of the chiral centers on the cyclopropane ring (i.e., whether the substituents are cis or trans to each other).

Determine Absolute Stereochemistry: Through the use of anomalous dispersion, it is often possible to determine the absolute configuration (R/S) of each chiral center without the need for chiral precursors of known configuration.

Analyze Intermolecular Interactions: Reveal how the molecules pack in the solid state, showing details of hydrogen bonding (e.g., involving the indole N-H and the amine group) and π-π stacking interactions between indole rings. rsc.org

In cases where suitable single crystals cannot be grown, techniques like three-dimensional electron diffraction (3D ED) on nanocrystalline powders can sometimes be used as an alternative. rsc.orgnih.gov

Electrochemical Analysis for Redox Properties and Reaction Monitoring

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of molecules. The indole nucleus is known to be electroactive and can be readily oxidized at an electrode surface. researchgate.net Electrochemical analysis of Cyclopropanamine, 2-(1H-indol-3-yl)- would provide valuable insights into its electronic properties.

The primary applications include:

Determining Oxidation Potential: CV can measure the potential at which the indole moiety undergoes oxidation. This value is related to the electron-donating ability of the molecule and can be correlated with its antioxidant activity or its susceptibility to metabolic oxidation. researchgate.netrsc.org

Investigating Reaction Mechanisms: The technique can be used to study the mechanism of electrochemical reactions, such as the synthesis of indole derivatives or their oxidative degradation. acs.orgrsc.org For example, it can help determine whether an oxidation process is reversible or irreversible and identify the formation of reactive intermediates.

Reaction Monitoring: In some cases, electrochemical methods can be used as an analytical tool to monitor the progress of a reaction involving the indole compound without the need for sample workup.

The redox behavior is primarily associated with the electron-rich indole ring, and studying it provides a functional understanding that complements the structural data from other spectroscopic methods. mdpi.com

Translational Research Applications and Future Directions for Cyclopropanamine, 2 1h Indol 3 Yl

Utility as Chemical Probes for Investigating Biological Systems and Pathways

The indole (B1671886) moiety, a core component of the amino acid tryptophan, makes Cyclopropanamine, 2-(1H-indol-3-yl)- an intriguing candidate for developing chemical probes to investigate biological pathways involving tryptophan metabolism. Enzymes such as indoleamine-pyrrole 2,3-dioxygenase-1 (IDO-1) and tryptophan 2,3-dioxygenase (TDO) are critical regulators in this pathway and represent important targets in immunology and oncology. nih.gov Derivatives of the indole nucleus are actively being investigated to modulate these enzymes. nih.gov

The cyclopropanamine group offers distinct advantages for probe design. The rigid, three-membered ring introduces conformational constraints not present in more flexible alkylamine chains. This rigidity can translate into higher binding affinity and selectivity for a specific protein target, which are hallmark features of an effective chemical probe. By systematically modifying the substitution on either the indole or the cyclopropylamine (B47189) moiety, researchers can develop a library of probes to map the structure-activity relationships (SAR) of target proteins, such as receptors or enzymes that recognize tryptamine-like ligands.

Lead Compound Identification and Optimization in Preclinical Drug Discovery Programs

The process of identifying a lead compound and optimizing it is a cornerstone of drug discovery. nih.gov Structural simplification is a key strategy in this process, where a complex, often naturally derived, lead molecule is stripped of non-essential functionalities to improve its drug-like properties and simplify synthesis. nih.gov The indole-cyclopropanamine framework can be viewed as a simplified, synthetically accessible scaffold that retains the key pharmacophoric features of more complex indole alkaloids.

In preclinical programs, derivatives of this core structure have shown promise. For example, in the search for new anti-leishmanial agents, researchers identified a pyrrole-bisindole derivative, URB1483, as a potent hit. nih.gov However, this lead compound failed in preliminary in vivo tests, likely due to poor water solubility. nih.gov This prompted the design and synthesis of new, more hydrophilic analogues based on the core indole structure to improve pharmacokinetic properties, a classic example of lead optimization. nih.gov This process often involves exploring different substituents to enhance potency and metabolic stability, and computational tools like Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to guide these modifications. wjpr.net

Exploration of Multi-Target Directed Ligands within the Cyclopropanamine, 2-(1H-indol-3-yl)- Chemical Space

Multi-target directed ligands (MTDLs) are single chemical entities designed to interact with two or more biological targets, offering a promising strategy for treating complex, multifactorial diseases. nih.gov The design of MTDLs often involves integrating two distinct pharmacophores into one molecule or optimizing a known scaffold to gain affinity for additional targets. nih.gov

The Cyclopropanamine, 2-(1H-indol-3-yl)- chemical space is well-suited for this approach. The indole nucleus is a "privileged" structure, capable of interacting with a wide range of protein targets. As mentioned, it is a key structural motif for inhibitors of IDO-1 and TDO, two distinct enzymes in the same metabolic pathway that are often co-expressed in tumors. nih.gov A single molecule based on an indole framework could be optimized to inhibit both enzymes, potentially leading to a more robust therapeutic effect. nih.gov The cyclopropanamine portion of the molecule can be further functionalized to interact with a secondary target, or it can be used to fine-tune the selectivity and physicochemical properties of the dual-target ligand.

Challenges and Opportunities in the Development of Indole-Cyclopropanamine-Based Research Tools

Challenges:

Synthetic Complexity: While the core structure is accessible, the synthesis of specific stereoisomers of substituted cyclopropanamine derivatives can be challenging. Controlling the stereochemistry is often crucial for selective biological activity.

Physicochemical Properties: As seen with related indole compounds, derivatives can suffer from poor water solubility, which can hinder their utility in biological assays and in vivo studies, requiring medicinal chemists to undertake optimization efforts to improve these properties. nih.gov

Target Selectivity: The indole scaffold is promiscuous, meaning it can bind to many different proteins. While this is an opportunity for developing MTDLs, it is a significant challenge when a highly selective tool for a single target is desired. Achieving selectivity against closely related proteins can be difficult. nih.gov

Opportunities:

Structural Rigidity: The cyclopropyl (B3062369) group provides conformational rigidity, which can lead to higher binding affinity and improved selectivity compared to flexible analogues. nih.gov This is a significant advantage in designing potent and specific research tools.

Privileged Scaffold: The indole nucleus is a well-established pharmacophore present in numerous approved drugs and natural products. colab.ws This provides a vast knowledge base for designing new derivatives with a higher probability of biological activity.

Modularity: The structure of Cyclopropanamine, 2-(1H-indol-3-yl)- is modular. The indole ring, the ethyl linker, and the cyclopropylamine can be independently modified, allowing for systematic exploration of the chemical space to optimize for potency, selectivity, and pharmacokinetic properties.

Emerging Research Areas and Unexplored Biological Activities of Cyclopropanamine, 2-(1H-indol-3-yl)- and its Derivatives

The versatility of the indole scaffold ensures its continuous exploration in new therapeutic areas. Recent research has highlighted the potential of indole derivatives in indications beyond their traditional use.

One emerging area is in the development of novel antimicrobial agents. colab.ws Researchers are actively synthesizing and testing indole-based compounds, such as indole-thiourea derivatives, for activity against various bacterial and fungal pathogens, including drug-resistant strains. colab.ws Some derivatives have shown potent activity against HIV-1, indicating potential applications in virology. colab.ws The unique properties of the cyclopropanamine moiety could be incorporated into these efforts to generate novel antimicrobial candidates.

Furthermore, the fight against neglected tropical diseases represents another frontier. The discovery of indole-based compounds with activity against Leishmania infantum opens the door for the development of new anti-parasitic agents. nih.gov The indole-cyclopropanamine scaffold could be explored in this context, aiming to develop compounds with improved efficacy and better in vivo profiles than existing leads. The continuous development of new synthetic methodologies facilitates the creation of diverse libraries of these compounds for screening in these and other unexplored biological contexts. nih.gov

Q & A

Q. What computational approaches predict structure-activity relationships (SAR) for derivatives?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., 5-HT receptors).

- MD Simulations : Simulate binding dynamics over 100 ns to assess stability.

- QSAR Modeling : Train models on IC50 data to prioritize novel analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.